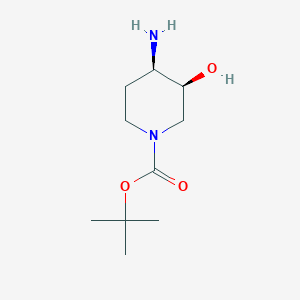

cis-4-Amino-1-boc-3-hydroxypiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

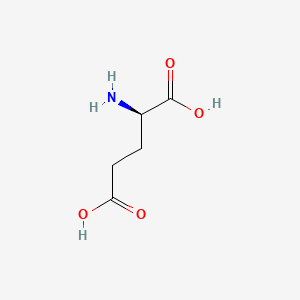

Synthesis Analysis The synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine involves multiple steps, including the chelation-controlled addition of homoallyl Grignard reagents and zinc borohydride-mediated reductions. These processes have been utilized in the stereoselective formation of syn- and anti-amino alcohol adducts, leading to the efficient synthesis of cis- and trans-3-hydroxypipecolic acids from D-serine, highlighting the versatility and efficiency of these synthetic routes for producing enantiopure compounds (Liang & Datta, 2005).

Molecular Structure Analysis The molecular structure of cis-4-Amino-1-boc-3-hydroxypiperidine derivatives has been elucidated through X-ray crystallographic analysis, revealing a diaxial conformation in 2,3-disubstituted N-Boc-piperidinyl structures. This structural insight is crucial for understanding the chemical behavior and reactivity of these compounds (Chiou, Lin, & Liang, 2010).

Chemical Reactions and Properties Chemical reactions involving cis-4-Amino-1-boc-3-hydroxypiperidine often leverage its amine and hydroxyl functional groups. For example, its synthesis from 3-hydroxypyridine via hydrogenation, chiral resolution, and subsequent reaction with di-tert-butyl dicarbonate showcases its functional group interconversions and highlights its potential as a versatile synthetic intermediate (Wang Junming, 2013).

科学的研究の応用

Chemistry and Pharmacology of Stereoisomers : Research on ohmefentanyl, a compound within the 4-anilidopiperidine class, emphasizes the significance of stereochemistry in biological activity. This highlights the potential research interest in cis-4-Amino-1-boc-3-hydroxypiperidine for its stereochemical properties and their implications in pharmacology (Brine et al., 1997).

Enzymatic and Biomimetic Studies : The study of copper-containing monooxygenases and their biomimetic models, including reactions with various substrates, provides insights into enzyme-catalyzed hydroxylation processes. This research could inform the functionalization and application of cis-4-Amino-1-boc-3-hydroxypiperidine in biomimetic and enzymatic studies, potentially contributing to the development of new pharmacophores (Blain et al., 2002).

Metathesis Reactions in Synthesis : The application of metathesis reactions for synthesizing and transforming functionalized β-Amino acid derivatives underscores the importance of such chemical reactions in drug research and development. Given the structural relevance, cis-4-Amino-1-boc-3-hydroxypiperidine could serve as a key intermediate or target molecule in the synthesis of cyclic β-amino acids or their derivatives, reflecting its potential role in medicinal chemistry (Kiss et al., 2018).

Amino Acids in Plant Studies : Research identifying unique amino acids and amines in plants, such as sandal (Santalum album L), which contains cis-4-hydroxy-l-proline, points to the potential for studying cis-4-Amino-1-boc-3-hydroxypiperidine in similar contexts. Its role in biosynthesis, enzymatic reactions, and metabolic pathways in plants could be a subject of interest for botanical and agricultural sciences (Kuttan et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

将来の方向性

特性

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Amino-1-boc-3-hydroxypiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2,8-dinitropyrido[1,2-a]benzimidazol-10-ium](/img/no-structure.png)